[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 105479-11-6
VCID: VC4812815
InChI: InChI=1S/C13H19ClN2.2ClH/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16;;/h3-6,15H,1-2,7-11H2;2*1H
SMILES: C1CCN(C1)CCNCC2=CC=C(C=C2)Cl.Cl.Cl
Molecular Formula: C13H21Cl3N2
Molecular Weight: 311.68

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

CAS No.: 105479-11-6

Cat. No.: VC4812815

Molecular Formula: C13H21Cl3N2

Molecular Weight: 311.68

* For research use only. Not for human or veterinary use.

[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride - 105479-11-6

Specification

CAS No. 105479-11-6
Molecular Formula C13H21Cl3N2
Molecular Weight 311.68
IUPAC Name N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine;dihydrochloride
Standard InChI InChI=1S/C13H19ClN2.2ClH/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16;;/h3-6,15H,1-2,7-11H2;2*1H
Standard InChI Key ZQIYFXWOMKTQCJ-UHFFFAOYSA-N
SMILES C1CCN(C1)CCNCC2=CC=C(C=C2)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named 1-(4-chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride according to IUPAC guidelines . Its molecular formula is C₁₃H₁₉ClN₂·2HCl, with a molecular weight of 311.68 g/mol . The dihydrochloride salt form enhances solubility in aqueous media, a critical feature for in vitro and in vivo studies.

Structural Features

The molecule comprises a 4-chlorophenyl group linked to an ethylamine backbone, where the amine nitrogen is substituted with a methyl group and a pyrrolidin-1-yl moiety. The pyrrolidine ring introduces conformational rigidity, potentially influencing binding affinity to biological targets . The crystal structure of analogous compounds suggests that the chlorophenyl group engages in π-π stacking interactions, while the protonated amine forms hydrogen bonds with counterions .

Table 1: Key Structural and Identifiers

PropertyValue/DescriptionSource
IUPAC Name1-(4-chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride
Molecular FormulaC₁₃H₁₉ClN₂·2HCl
Molecular Weight311.68 g/mol
InChI KeyNFJUMSZINFDWBG-UHFFFAOYSA-N
SMILESClC1=CC=C(C=C1)C(C(NC)CCN2CCCC2)Cl.Cl

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this compound is disclosed in the reviewed literature, analogous arylalkylamine derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example, a patent (WO2009057133A2) describes the synthesis of a structurally related piperazinyl ethoxy acetic acid derivative using a multi-step process involving:

  • Alkylation of 4-chlorobenzyl chloride with a secondary amine.

  • Coupling with a pyrrolidine-containing intermediate via a spacer group .
    Adapting this methodology, the target compound could be synthesized by reacting 4-chlorobenzyl chloride with 2-(pyrrolidin-1-yl)ethylamine, followed by methylation and salt formation with hydrochloric acid .

Purification and Characterization

Purification is typically achieved via recrystallization from ethanol/water mixtures, yielding the dihydrochloride salt as a white crystalline solid . Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the chlorophenyl (δ 7.2–7.4 ppm), pyrrolidine (δ 2.5–3.0 ppm), and methylamine (δ 2.3 ppm) groups .

  • High-Resolution Mass Spectrometry (HRMS): Peaks at m/z 255.12 (M+H⁺ for free base) and 311.68 (M+2HCl) align with theoretical values .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and moderate solubility in polar organic solvents like methanol and DMSO . The compound is stable under ambient conditions but may degrade under prolonged exposure to light or moisture, necessitating storage at 2–8°C in airtight containers .

Spectroscopic Data

  • UV-Vis: Absorption maxima at 265 nm (ε = 1,200 L·mol⁻¹·cm⁻¹) correlate with the chlorophenyl chromophore .

  • Infrared (IR): Stretching vibrations at 750 cm⁻¹ (C-Cl), 1,250 cm⁻¹ (C-N), and 3,400 cm⁻¹ (N-H) confirm functional groups .

Biological Activity and Applications

Biochemical Interactions

Molecular docking simulations predict that the chlorophenyl group binds to hydrophobic pockets of neurotransmitter receptors, while the protonated amine forms ionic interactions with aspartate residues . These interactions are critical for receptor activation or inhibition, depending on the scaffold .

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